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Compound of Interest
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cyanophenoxy)ethyllacetamide

CAS No.: 1170842-08-6

Cat. No.: B1387756

Get Quote

Executive Summary

N-[2-(4-cyanophenoxy)ethyllacetamide (CAS: 1170842-08-6) is a synthetic small molecule
belonging to the class of phenoxyalkylamides.[1] It was developed as a non-indolic bioisostere
of the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine).

The discovery of this compound emerged from Structure-Activity Relationship (SAR)
campaigns aimed at improving the metabolic stability and receptor selectivity of melatonin
analogs. By replacing the indole core of melatonin with a phenyl ring and the ethyl side chain
with a phenoxyethyl linker, researchers identified a scaffold that retains high affinity for MT1
(Mella) and MT2 (Mel1b) G-protein coupled receptors (GPCRS). The 4-cyano substituent
serves as a critical bioisostere for the 5-methoxy group of melatonin, modulating both
lipophilicity and electronic distribution to optimize binding pocket occupancy.

Discovery & Rational Design
The Bioisosteric Strategy
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The primary challenge in melatonin-based drug discovery is the rapid metabolic degradation of
the indole core. The discovery of the phenoxyethyl acetamide class was driven by the principle
of scaffold hopping—replacing the labile indole ring with a more stable benzene ring while
maintaining the precise pharmacophoric distances required for receptor activation.

o Pharmacophore Retention: The distance between the amide carbonyl oxygen (hydrogen
bond acceptor) and the aromatic ring center is preserved at approximately 3.5-5.0 A.

e Substituent Mimicry: The 4-cyano group (-CN) on the phenyl ring mimics the 5-methoxy
group (-OMe) of melatonin. Both groups are lipophilic and occupy the same hydrophobic
pocket (Val192 in MT1), but the cyano group offers distinct electronic properties (electron-
withdrawing) that influence metabolic susceptibility.

Structure-Activity Relationship (SAR) Context

Foundational work by Yous et al. (1992) and Spadoni et al. (1998) established the SAR rules
for this class:

o Linker Length: An ethyl linker (-CH2CH2-) between the phenoxy oxygen and the amide
nitrogen is optimal for binding. Shortening (methyl) or lengthening (propyl) drastically
reduces affinity.

o Amide Functionality: The acetamide group (-NHCOCHS3) is essential for hydrogen bonding
with His195 and Serl114 in the MTL1 receptor binding site.

o Para-Substitution: The 4-position of the phenoxy ring (para) corresponds spatially to the 5-
position of the indole. Substituents here (e.g., OMe, F, CN) are critical for potency. The 4-
cyano group provides a rigid, linear dipole that interacts favorably with the receptor's
hydrophobic cleft.
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Pharmacophoric Features
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Figure 1: Rational design pathway transforming the melatonin scaffold into the phenoxyethyl

acetamide analog.

Chemical Synthesis

The synthesis of N-[2-(4-cyanophenoxy)ethyl]acetamide is achieved through a robust, two-
step convergent pathway. This protocol ensures high yield and purity, suitable for

pharmacological screening.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amide bond. The most efficient

forward synthesis involves:
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» Williamson Ether Synthesis: Coupling of 4-cyanophenol with an N-(2-haloethyl)acetamide or
a 2-haloethylamine precursor.

» N-Acetylation: If starting from the amine, acetylation is the final step.

Optimized Laboratory Protocol

Step 1: Synthesis of 2-(4-cyanophenoxy)ethanamine (Intermediate)

e Reagents: 4-Hydroxybenzonitrile (1.0 eq), 1,2-dibromoethane (3.0 eq), K2COs (2.0 eq),
Acetonitrile (MeCN).

e Procedure:

[¢]

Dissolve 4-hydroxybenzonitrile in MeCN. Add K2COs and reflux for 1 hour to generate the
phenoxide anion.

[¢]

Add excess 1,2-dibromoethane dropwise to prevent dimerization. Reflux for 12 hours.

Isolate the 2-(4-cyanophenoxy)ethyl bromide intermediate via filtration and concentration.

[¢]

React the bromide with excess ammonia (NHs in MeOH) or sodium azide (NaNs) followed

[e]

by reduction (Staudinger reaction) to yield the primary amine.
Step 2: Acetylation to Final Product

» Reagents: 2-(4-cyanophenoxy)ethanamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine
(TEA, 1.2 eq), Dichloromethane (DCM).

e Procedure:

Dissolve the amine in anhydrous DCM under nitrogen atmosphere.

[¢]

Add TEA and cool to 0°C.

[¢]

[e]

Add acetic anhydride dropwise.

o

Warm to room temperature and stir for 2 hours.
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o Workup: Wash with 1N HCI (to remove unreacted amine), saturated NaHCOs, and brine.
Dry over MgSOa.

o Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography
(SiO2, EtOAc/Hexane gradient).

Key Analytical Data (Expected)

« H NMR (400 MHz, CDCls): & 7.58 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.90
(or's, 1H, NH), 4.10 (t, J=5.2 Hz, 2H, O-CHz), 3.68 (g, J=5.2 Hz, 2H, N-CH2), 2.02 (s, 3H,
COCHs).

e MS (ESI):m/z 205.1 [M+H]*.
Pharmacological Characterization

Mechanism of Action

N-[2-(4-cyanophenoxy)ethyl]acetamide functions as a high-affinity agonist at MT1 and MT2
receptors.

e MT1 Receptor: Located primarily in the Suprachiasmatic Nucleus (SCN), activation promotes
sleep onset.

e MT2 Receptor: Involved in circadian phase shifting.

The compound induces a conformational change in the receptor, triggering the dissociation of
the Gai protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in
intracellular cAMP levels.

In Vitro Binding Assays

To validate the compound's activity, the following standardized protocol is used:
Protocol: [2°I]-lodomelatonin Displacement Assay

e Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.
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 Membrane Preparation: Homogenize cells in ice-cold Tris-HCI buffer (pH 7.4). Centrifuge at
40,000 x g for 20 min.

e Incubation: Incubate membranes (10-20 pg protein) with 20 pM 2-[12%]]-iodomelatonin and
varying concentrations of the test compound (1022 to 10—> M) for 1 hour at 37°C.

» Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5%

polyethylenimine.

e Analysis: Measure radioactivity via gamma counter. Calculate 1Cso and Ki using the Cheng-

Prusoff equation.

Data Summary Table: Comparative Binding Affinities

Selectivity
Compound MT1 Ki (nM) MT2 Ki (nM)

(MT1/MT2)
Melatonin 0.08 0.15 ~0.5
N-[2-(4-
cyanophenoxy)ethylla 0.5 - 2.0* 1.0-5.0* ~0.5
cetamide

| Luzindole (Antagonist Control) | 150 | 5| 30 |

*Values are estimated based on SAR data for the 4-substituted phenoxyethyl acetamide class
(Yous et al., 1992).

Signaling Pathway Visualization
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Figure 2: Signal transduction pathway activated by the compound upon binding to MT1/MT2
receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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